Ethyl 2-oxo-2H-chromene-7-carboxylate
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Overview
Description
Ethyl 2-oxo-2H-chromene-7-carboxylate: is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. This compound is a valuable oxygen-containing heterocycle widely used in various fields, including medicinal chemistry, due to its significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Knoevenagel Reaction: One common method involves the condensation of 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine.
Peckmann Reaction: Another method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods: Industrial synthesis often employs green chemistry principles, utilizing environmentally friendly solvents and catalysts to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-oxo-2H-chromene-7-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like hydrazine hydrate are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Oxidized coumarin derivatives.
Reduction: Dihydro coumarin derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-oxo-2H-chromene-7-carboxylate is used as a precursor in the synthesis of various heterocyclic compounds, including pyrroles, pyrazoles, and thiazoles .
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Medicine: It has been studied for its potential use in treating diseases such as cancer, Alzheimer’s, and viral infections .
Industry: The compound is used in the production of perfumes, cosmetics, and as a dye in laser technology .
Mechanism of Action
Ethyl 2-oxo-2H-chromene-7-carboxylate exerts its effects through various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), leading to anti-inflammatory and neuroprotective effects . The compound also interacts with DNA gyrase, exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
- 7-Methoxy-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)amino]methyl}-2H-chromen-2-one
Uniqueness: Ethyl 2-oxo-2H-chromene-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry .
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl 2-oxochromene-7-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)9-4-3-8-5-6-11(13)16-10(8)7-9/h3-7H,2H2,1H3 |
InChI Key |
ZRYVSIZBKNUHLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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